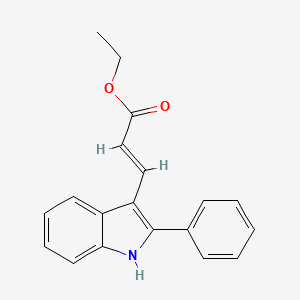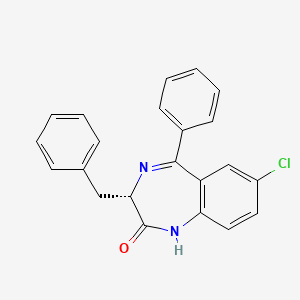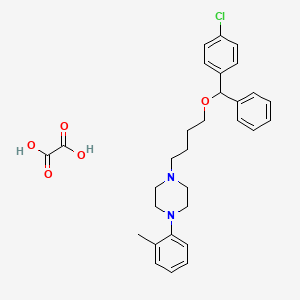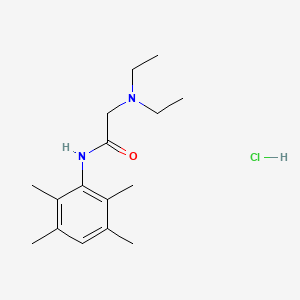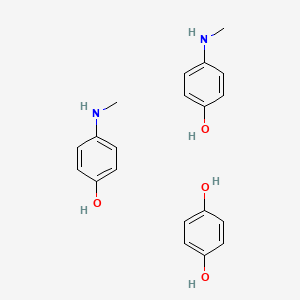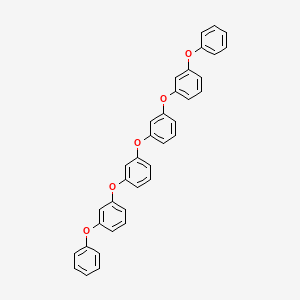
Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- is a complex organic compound with the molecular formula C36H26O5 . It is known for its intricate structure, which includes multiple benzene rings connected through ether linkages. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- typically involves the reaction of phenoxyphenol derivatives with appropriate reagents under controlled conditions. One common method includes the use of phenoxyphenol and phenoxybenzene in the presence of a catalyst to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of solvents and catalysts is crucial in optimizing the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like .
Reduction: The compound can be reduced using reducing agents such as .
Substitution: Electrophilic aromatic substitution reactions are common, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction can produce hydroxy derivatives .
Applications De Recherche Scientifique
Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism by which Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-[oxybis(methylene)]bis-: Similar in structure but with different substituents.
1,3-Bis(3-aminophenoxy)benzene: Contains amino groups instead of phenoxy groups.
Uniqueness
Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- is unique due to its specific arrangement of benzene rings and ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications .
Propriétés
Numéro CAS |
3705-62-2 |
|---|---|
Formule moléculaire |
C36H26O5 |
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
1-phenoxy-3-[3-[3-(3-phenoxyphenoxy)phenoxy]phenoxy]benzene |
InChI |
InChI=1S/C36H26O5/c1-3-11-27(12-4-1)37-29-15-7-17-31(23-29)39-33-19-9-21-35(25-33)41-36-22-10-20-34(26-36)40-32-18-8-16-30(24-32)38-28-13-5-2-6-14-28/h1-26H |
Clé InChI |
RRVQXJQJDRLGGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)OC5=CC=CC(=C5)OC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
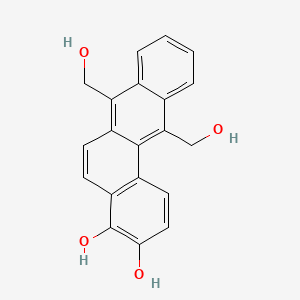
![1-Benzyl-1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13751587.png)
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
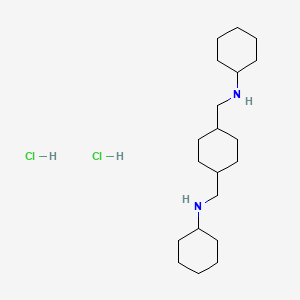
![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)
